molecular formula C25H35NO4 B6595575 Norbuprenorphine-d3 CAS No. 350482-19-8

Norbuprenorphine-d3

カタログ番号: B6595575
CAS番号: 350482-19-8
分子量: 416.6 g/mol
InChIキー: YOYLLRBMGQRFTN-QLWKBOQPSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norbuprenorphine-d3 is a deuterated analog of norbuprenorphine, which is a primary active metabolite of buprenorphine. Buprenorphine is a semi-synthetic opioid derived from thebaine, used primarily for pain management and opioid addiction treatment. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify norbuprenorphine levels in biological samples .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of norbuprenorphine-d3 involves the deuteration of norbuprenorphineThe synthetic route often involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and mass spectrometry is common to verify the incorporation of deuterium and the overall quality of the compound .

化学反応の分析

Types of Reactions: Norbuprenorphine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norbuprenorphine-N-oxide, while reduction may yield a fully hydrogenated form of norbuprenorphine .

科学的研究の応用

Norbuprenorphine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of norbuprenorphine in various samples.

    Biology: Used in studies to understand the metabolism and pharmacokinetics of buprenorphine and its metabolites.

    Medicine: Used in clinical toxicology and forensic analysis to monitor buprenorphine use and detect its metabolites in biological samples.

    Industry: Used in the development and validation of analytical methods for drug testing and monitoring

作用機序

Norbuprenorphine-d3, like norbuprenorphine, acts primarily on opioid receptors. It is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. This dual action contributes to its analgesic effects and its use in opioid addiction treatment. The incorporation of deuterium does not significantly alter the mechanism of action but provides a stable isotope for analytical purposes .

類似化合物との比較

Uniqueness: this compound is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This incorporation enhances the accuracy and precision of analytical measurements by providing a stable isotope that can be easily distinguished from the non-deuterated analog .

生物活性

Norbuprenorphine-d3 is a deuterated form of norbuprenorphine, the principal active metabolite of buprenorphine, which is widely used in opioid addiction treatment. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and implications for clinical use.

1. Pharmacodynamics and Receptor Activity

Norbuprenorphine acts primarily as a full agonist at mu-opioid receptors and exhibits significant activity at delta and kappa receptors as well. Its binding affinity to these receptors is crucial for its analgesic effects and potential side effects.

  • Mu-opioid receptor (MOR) activity : Norbuprenorphine has been shown to have a higher potency than buprenorphine, with studies indicating that it can cause respiratory depression at doses significantly lower than those required for buprenorphine .
  • Kappa and delta receptor activity : While less studied, norbuprenorphine's interaction with kappa and delta receptors contributes to its overall pharmacological profile and may influence its therapeutic effects in pain management and addiction treatment .

2. Metabolic Pathways

The metabolism of buprenorphine to norbuprenorphine is primarily facilitated by cytochrome P450 enzymes, especially CYP3A4/5, with additional contributions from CYP2C8 and CYP2C9 . The glucuronidation of norbuprenorphine leads to the formation of norbuprenorphine-3-glucuronide (N3G), which may retain biological activity.

Table 1: Key Metabolic Pathways of Norbuprenorphine

MetaboliteEnzyme(s) InvolvedBiological Activity
NorbuprenorphineCYP3A4/5Full agonist at MOR
Norbuprenorphine-3-glucuronide (N3G)UGT1A3, UGT1A1Potentially active
BuprenorphineCYP3A4/5Partial agonist at MOR

3. Clinical Implications

Recent studies have highlighted the potential role of norbuprenorphine in opioid withdrawal syndromes (NOWS) in neonates born to mothers undergoing buprenorphine treatment. Research indicates that norbuprenorphine can accumulate in fetal brain tissue, which raises concerns about its effects on developing neural systems .

Case Study: Neonatal Opioid Withdrawal Syndrome (NOWS)

In a study involving pregnant Long-Evans rats treated with varying doses of buprenorphine and norbuprenorphine, it was found that co-administration of these compounds could exacerbate symptoms of NOWS in neonates. Specifically, higher doses of buprenorphine significantly increased the severity of withdrawal symptoms induced by norbuprenorphine .

4. Comparative Potency and Safety

Norbuprenorphine's potency compared to its parent compound, buprenorphine, suggests that it may have a more pronounced effect on respiratory function. In animal studies, norbuprenorphine exhibited respiratory depressant effects that were 10 times more potent than buprenorphine . This raises important safety considerations for its use in clinical settings.

5. Conclusion

This compound represents a significant area of interest due to its biological activity as a potent opioid agonist. Understanding its pharmacodynamics, metabolic pathways, and clinical implications is essential for optimizing treatment strategies involving buprenorphine and addressing concerns related to opioid dependence and withdrawal syndromes.

特性

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-(trideuteriomethoxy)-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1/i5D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLLRBMGQRFTN-QLWKBOQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])O[C@]12CC[C@@]3(C[C@@H]1[C@@](C)(C(C)(C)C)O)[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043363
Record name Norbuprenorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350482-19-8
Record name Buprenorphine-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350482-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbuprenorphine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350482-19-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbuprenorphine-d3
Reactant of Route 2
Norbuprenorphine-d3
Reactant of Route 3
Norbuprenorphine-d3
Reactant of Route 4
Norbuprenorphine-d3
Reactant of Route 5
Norbuprenorphine-d3
Reactant of Route 6
Norbuprenorphine-d3

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。